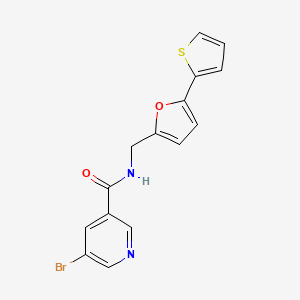

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a thiophene ring, a furan ring, and a nicotinamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of nicotinamide, followed by the introduction of the thiophene and furan rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as amines or ethers .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Inhibition of Cytochrome P450 Enzymes : The compound has been identified as a selective inhibitor of cytochrome P450 2A6 (CYP2A6) and CYP2A13. These enzymes are crucial for nicotine metabolism; thus, inhibiting them can potentially reduce the formation of carcinogenic metabolites associated with tobacco use. This property suggests its application in reducing cancer risk among smokers .

- Modulation of Nicotinic Acetylcholine Receptors : The compound also modulates nicotinic acetylcholine receptors (nAChRs), which play a significant role in various central nervous system disorders and nicotine addiction. This modulation can lead to therapeutic effects in conditions like anxiety, attention deficit disorder, and drug abuse .

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide may exhibit antimicrobial and anticancer activities. Research is ongoing to fully elucidate these properties and their mechanisms of action .

Materials Science

- Development of Organic Semiconductors : The unique chemical structure of this compound allows it to be utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Case Study 1: Cancer Risk Reduction

A clinical study investigated the effects of compounds similar to this compound on tobacco users. The results indicated that administration of these compounds led to a significant reduction in the levels of carcinogenic metabolites in participants' blood, suggesting a potential application for cancer risk reduction among smokers .

Case Study 2: Neurological Disorders

Research focusing on the modulation of nAChRs by this compound showed promising results in animal models for treating anxiety disorders. The findings revealed that the compound could enhance cognitive function while reducing anxiety-like behaviors, highlighting its therapeutic potential for CNS disorders .

Mecanismo De Acción

The mechanism of action of 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

- 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide

- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Uniqueness

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Actividad Biológica

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide is a synthetic compound with potential pharmacological applications, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs) and cytochrome P450 enzymes. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has been identified as a selective inhibitor of cytochrome P450 2A6 (CYP2A6) and CYP2A13, enzymes involved in nicotine metabolism. By inhibiting these enzymes, the compound may reduce the formation of carcinogenic metabolites associated with tobacco use, thereby potentially lowering cancer risk among smokers . Additionally, it has been noted for its ability to modulate nAChRs, which are implicated in various central nervous system (CNS) disorders and nicotine addiction .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Inhibition of CYP Enzymes : The compound selectively inhibits CYP2A6 and CYP2A13, leading to reduced activation of tobacco-related nitrosamines into mutagens .

- Modulation of nAChRs : It has been shown to modulate nAChR activity, which could be beneficial in treating nicotine addiction and other CNS disorders .

Research Findings

Several studies have investigated the biological effects and potential therapeutic applications of this compound:

- Anticancer Activity : In vitro studies have indicated that related compounds exhibit significant anticancer activity against various human cancer cell lines. For instance, benzamide derivatives have shown IC50 values comparable to standard chemotherapeutics like doxorubicin . Although specific data for the compound is limited, its structural analogs suggest a potential for similar activity.

- Cytotoxicity Assays : Research on structurally similar compounds has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and A549. These studies often employ molecular docking to predict binding affinities and mechanisms of action against specific targets like VEGFR-2 .

- Pharmacokinetics : The biological half-life of similar compounds has been reported to be significant (4 to 12 hours), indicating potential for sustained pharmacological effects after administration .

Data Table: Comparative Biological Activity

Case Studies

While specific case studies on this compound are scarce, the broader category of nicotinic receptor modulators has been extensively studied:

- Nicotine Addiction Treatment : Compounds that modulate nAChRs have been investigated for their potential to reduce withdrawal symptoms in smokers. The inhibition of CYP enzymes by this compound may enhance its efficacy in reducing nicotine dependence .

- Cancer Research : Studies on related compounds have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with structural similarities exhibited significant cytotoxicity against lung cancer cell lines .

Propiedades

IUPAC Name |

5-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-13(20-12)14-2-1-5-21-14/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFMYKGVYTZNMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.